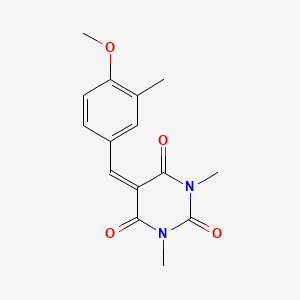
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. MP-10 is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in medical research.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been shown to increase the levels of these neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression and the regulation of oxidative stress. N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has also been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential use as a pain reliever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that the mechanism of action of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide, including:
1. Further studies on the mechanism of action of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide to better understand its neuroprotective effects.
2. Studies on the potential use of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
3. Studies on the potential use of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide as a pain reliever and anti-inflammatory agent.
4. Studies on the safety and toxicity of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in animal models.
5. Development of new synthesis methods for N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide to improve yield and purity.
In conclusion, N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide is a piperidine derivative that has gained attention in scientific research for its potential therapeutic effects. N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in medical research. Further research is needed to fully understand the potential of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in the treatment of neurological disorders and as a pain reliever and anti-inflammatory agent.
Métodos De Síntesis
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide can be synthesized through various methods, including the reaction of 4-methoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of piperidine and acetic acid. Another method involves the reaction of 4-methoxyphenylpiperidin-4-ol with 3-pyridinecarboxaldehyde in the presence of acetic anhydride and triethylamine. These methods have been optimized to produce high yields of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide with high purity.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been studied for its potential applications in medical research, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been shown to have neuroprotective effects, which may help prevent or slow down the progression of these diseases. Additionally, N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been studied for its potential use as a pain reliever and anti-inflammatory agent.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-pyridin-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-16-9-7-15(8-10-16)20-18(22)21-12-3-2-6-17(21)14-5-4-11-19-13-14/h4-5,7-11,13,17H,2-3,6,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRMVJPPXCQOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(N-butyl-N-methylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987552.png)
![3-(4-chlorophenyl)-2-ethyl-7-(2-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4987555.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4987567.png)
![N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B4987572.png)

![(2E)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(4-pyridinyl)acrylamide](/img/structure/B4987588.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4987595.png)
![3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid](/img/structure/B4987598.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4987609.png)
![5-(methoxymethyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-furamide](/img/structure/B4987620.png)

![isopropyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987645.png)

